Methyl 2,4-Bis(benzyloxy)phenylacetate
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Overview
Description
Methyl 2,4-Bis(benzyloxy)phenylacetate is a synthetic organic compound characterized by a phenylacetate core with two benzyloxy protecting groups at the 2 and 4 positions of the phenyl ring. It is commonly used as an intermediate in the synthesis of natural products and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate typically involves the esterification of 2,4-Bis(benzyloxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-Bis(benzyloxy)phenylacetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for substitution reactions
Major Products:
Scientific Research Applications
Methyl 2,4-Bis(benzyloxy)phenylacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4-Bis(benzyloxy)phenylacetate involves its interaction with specific molecular targets and pathways. The benzyloxy groups act as protecting groups, allowing selective reactions at other positions on the molecule. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further reactions .
Comparison with Similar Compounds
Methyl 2,4-Dihydroxyphenylacetate: Lacks the benzyloxy protecting groups, making it more reactive.
Methyl 2,4-Dimethoxyphenylacetate: Contains methoxy groups instead of benzyloxy groups, resulting in different reactivity and properties.
Uniqueness: Methyl 2,4-Bis(benzyloxy)phenylacetate is unique due to the presence of benzyloxy protecting groups, which provide stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIGGKEPSUENK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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